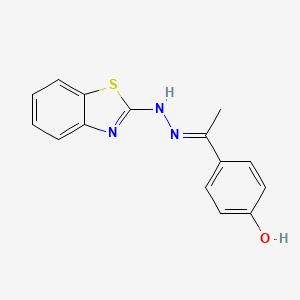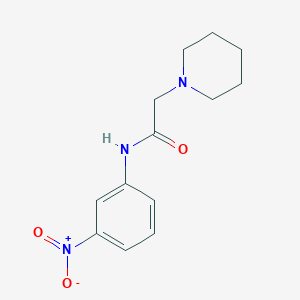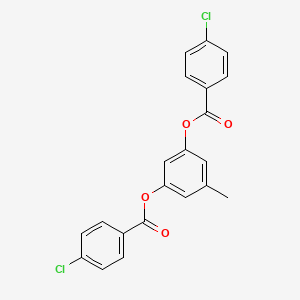![molecular formula C22H16N4O2 B11539627 N-[(E)-(4-nitrophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine](/img/structure/B11539627.png)
N-[(E)-(4-nitrophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-(4-nitrophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine is a Schiff base compound known for its unique structural properties and potential applications in various scientific fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a 4-nitrophenyl group, which imparts specific electronic and steric characteristics, making it a subject of interest in chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-nitrophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine typically involves the condensation reaction between 4-nitrobenzaldehyde and 1,3-diphenyl-1H-pyrazol-5-amine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure includes:
- Dissolving 4-nitrobenzaldehyde and 1,3-diphenyl-1H-pyrazol-5-amine in ethanol.
- Heating the mixture under reflux for several hours.
- Cooling the reaction mixture to room temperature.
- Filtering and washing the precipitated product with cold ethanol.
- Drying the product under reduced pressure.
Industrial Production Methods
While the laboratory synthesis is straightforward, scaling up for industrial production may require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[(E)-(4-nitrophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Reduction: The imine group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Reduction: Conversion of the nitro group to an amino group results in N-[(E)-(4-aminophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine.
Substitution: Introduction of various functional groups onto the aromatic rings, depending on the reagents used.
科学研究应用
Chemistry
In chemistry, N-[(E)-(4-nitrophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for studying metal-ligand interactions and catalysis.
Biology
The compound’s structural features allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand binding.
Medicine
Research into Schiff bases has shown potential for developing new pharmaceuticals. This compound may exhibit antimicrobial, antifungal, or anticancer properties, although specific studies on this compound are needed to confirm such activities.
Industry
In industry, Schiff bases are used in the synthesis of dyes, pigments, and polymers. The unique electronic properties of this compound could be exploited in the development of new materials with specific optical or electronic characteristics.
相似化合物的比较
Similar Compounds
- N-[(E)-(4-chlorophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine
- N-[(E)-(4-methoxyphenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine
- N-[(E)-(4-fluorophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine
Uniqueness
N-[(E)-(4-nitrophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine is unique due to the presence of the nitro group, which imparts distinct electronic properties. This can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable subject for research in various scientific fields.
属性
分子式 |
C22H16N4O2 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
(E)-N-(2,5-diphenylpyrazol-3-yl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C22H16N4O2/c27-26(28)20-13-11-17(12-14-20)16-23-22-15-21(18-7-3-1-4-8-18)24-25(22)19-9-5-2-6-10-19/h1-16H/b23-16+ |
InChI 键 |
PLGJVIYZCXXAPA-XQNSMLJCSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11539545.png)
![5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11539548.png)

![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B11539556.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11539561.png)

![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate](/img/structure/B11539588.png)
![2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539591.png)

![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11539596.png)
![(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11539599.png)
![2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539609.png)
![3-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]-1H-indole](/img/structure/B11539617.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloroaniline](/img/structure/B11539624.png)
